N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Description
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxyphenyl group and a hexahydropyrrolizine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-12(13-5-6-14(18)15(11-13)22-2)19-16(21)17-7-3-9-20(17)10-4-8-17/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCURVPZOCQTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)NC(=O)C23CCCN2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multiple steps, starting with the preparation of the fluoro-methoxyphenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, cyclization, and amide formation, under controlled conditions. Common reagents used in these reactions include alkyl halides, cyclizing agents, and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby affecting a metabolic pathway or signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorophenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
- N-[1-(3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
- N-[1-(4-fluoro-3-methylphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Uniqueness
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide stands out due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
